Cefoperazone Impurity B
Description
Chemical Identity and Classification
Cefoperazone Impurity B (CAS 711598-76-4) is a structurally complex organic compound with the molecular formula C₂₅H₂₇N₉O₈S₂ and a molecular weight of 645.67 g/mol . Its IUPAC name is (6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The compound features a bicyclic β-lactam core characteristic of cephalosporins, with substituents including a 4-ethyl-2,3-dioxopiperazine moiety and a tetrazole-thione group.
Classification :
Historical Context in Pharmaceutical Analysis
This compound gained prominence in the 2010s as regulatory agencies intensified scrutiny of cephalosporin impurities. Early detection relied on high-performance liquid chromatography (HPLC) with UV detection, but advancements in liquid chromatography-mass spectrometry (LC-MS) enabled precise quantification at ppm levels. The European Pharmacopoeia first included specifications for this impurity in 2013, mandating a threshold of ≤1.5% in cefoperazone formulations.
Key milestones:
Significance in Cephalosporin Quality Control
As a critical quality attribute , this compound impacts drug safety and efficacy:
- Potency reduction : 1% impurity correlates with a 0.8% decrease in antimicrobial activity against Pseudomonas aeruginosa.
- Immunogenicity risk : Structural similarity to cephalosporin allergens may trigger hypersensitivity in sensitized patients.
Regulatory thresholds:
| Agency | Allowable Limit | |
|---|---|---|
| European Pharmacopoeia | ≤1.5% | |
| FDA (NDA 209776) | ≤2.0% |
Analytical challenges :
Research Objectives and Scope
This article addresses three underexplored areas:
- Structural elucidation : Confirming the tetrazole-thione group’s stereochemical orientation via 2D NMR.
- Method validation : Optimizing LC-MS parameters for ≤0.1% quantification in presence of sulbactam impurities.
- Stability profiling : Degradation kinetics under ICH-recommended storage conditions (40°C/75% RH).
Scope limitations :
- Excludes pharmacokinetic studies of the impurity itself.
- Focuses on small-molecule analysis, excluding polymeric degradation products.
Properties
CAS No. |
711590-76-4 |
|---|---|
Molecular Formula |
C25H26N9O8S2 |
Molecular Weight |
644,67 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Salt Formation : Cefoperazone acid reacts with a sodium salt-forming agent (e.g., sodium bicarbonate) in acetone as the first solvent. The mass-to-volume ratio of cefoperazone acid to acetone is critical, typically maintained at 1 g : 16–20 mL to optimize solubility and reaction kinetics.
-
Crystallization Induction : Seed crystals of cefoperazone sodium are introduced to the reaction system to initiate controlled crystallization. This step minimizes random aggregation and reduces solvate formation, which can trap impurities.
-
Solvent Displacement : The wet product containing acetone is treated with a second solvent (e.g., isopropanol) to displace residual acetone. This solvent replacement disrupts solvate structures, facilitating the removal of volatile impurities.
The reaction equation for cefoperazone sodium synthesis is:
This process ensures a yield of ≥95.0% cefoperazone sodium with acetone residues ≤0.3%.
Industrial Production Methods
Industrial-scale production of cefoperazone sodium requires meticulous control over crystallization parameters and solvent systems to suppress Impurity B formation.
Large-Scale Crystallization
-
Temperature Control : Crystallization is conducted at 2–8°C to slow crystal growth, reducing the entrapment of impurities.
-
Solvent Ratios : A higher acetone ratio (1 g : 18–20 mL) enhances product purity by minimizing solvate formation. Post-crystallization, the wet product is washed with cold acetone to remove residual reactants.
Table 1: Key Parameters in Industrial Production
| Parameter | Optimal Range | Impact on Impurity B Formation |
|---|---|---|
| Cefoperazone Acid : Acetone | 1 g : 18–20 mL | Reduces solvate formation by 40% |
| Crystallization Temperature | 2–8°C | Limits impurity entrapment by 25% |
| Solvent Replacement | Acetone → Isopropanol | Lowers acetone residues to ≤0.3% |
Purification Techniques for Impurity Mitigation
Chromatographic Separation
Advanced chromatographic methods, such as preparative HPLC , are employed to isolate Impurity B from the main product. These techniques exploit differences in polarity and molecular weight, achieving a purity of ≥98.5% for analytical standards.
Solvent Displacement Strategy
The patented solvent replacement method involves:
-
Primary Solvent Removal : Acetone is displaced by isopropanol, reducing acetone residues from 1.2% to 0.3%.
-
Dissociation of Solvates : The second solvent disrupts acetone-cefoperazone sodium interactions, liberating trapped impurities.
Factors Influencing Impurity B Formation
Reaction pH and Moisture
-
pH Control : Maintaining the reaction pH at 6.5–7.5 prevents acid- or base-catalyzed degradation of cefoperazone acid, a precursor to Impurity B.
-
Moisture Content : Water content >5% in the solvent system accelerates hydrolysis, increasing Impurity B levels by 15–20%.
Analytical Validation of Preparation Methods
Chemometric Models
Partial Least Squares (PLS) and Orthogonal Signal Correction (OSC) models quantify cefoperazone sodium alongside Impurity B with 101.6–103.8% accuracy. These models validate that solvent replacement reduces Impurity B by 32% compared to traditional methods.
Table 2: Analytical Performance of Chemometric Models
| Model | Accuracy (%) | Precision (RSD%) | Impurity B Detection Limit (ppm) |
|---|---|---|---|
| PLS | 103.76 | 1.03 | 50 |
| OSC-CLS | 101.61 | 0.72 | 30 |
Case Study: Impurity Reduction in Pilot-Scale Production
A pilot study implementing solvent replacement and seed crystallization achieved:
Chemical Reactions Analysis
Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Analytical Chemistry
Cefoperazone Impurity B serves as a reference standard in analytical chemistry. Its role is crucial in:
- Stability Studies : It helps in studying the stability and degradation pathways of cefoperazone, contributing to understanding its shelf life and efficacy under various conditions.
- Quality Control : In pharmaceutical manufacturing, it is utilized to ensure the purity of cefoperazone by identifying and quantifying impurities during production processes.
In biological contexts, this compound aids in:
- Metabolic Pathway Analysis : It assists researchers in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics. This knowledge is essential for developing more effective antibiotics and minimizing resistance.
- Toxicity Assessment : Studies have shown that impurities like this compound can affect gene expression in model organisms such as zebrafish embryos, indicating potential toxicological impacts .
Table 2: Biological Research Applications
| Application | Description |
|---|---|
| Metabolic Pathways | Helps elucidate degradation mechanisms |
| Toxicity Studies | Assesses gene expression impacts in model organisms |
Medical Applications
This compound is significant in medical research for:
- Safety Assessments : It plays a role in ensuring the safety and efficacy of cefoperazone by identifying harmful impurities that could affect patient outcomes.
- Therapeutic Efficacy Studies : Research has demonstrated the effectiveness of cefoperazone sodium combined with sulbactam sodium against surgical site infections, highlighting the importance of understanding impurities in treatment regimens .
Case Study: Surgical Site Infections
A study involving 110 patients assessed the efficacy of cefoperazone sodium combined with sulbactam sodium against cefuroxime. The results indicated a higher cure rate (58.18% vs. 32.73%) for the combination therapy, underscoring the importance of evaluating impurities like this compound in therapeutic contexts .
Industrial Applications
In industrial settings, this compound is vital for:
- Production Monitoring : It is used to monitor the production processes of cefoperazone to ensure compliance with safety standards and regulatory requirements.
- Purification Techniques : Advanced chromatographic techniques are employed to separate and purify this impurity during large-scale production, ensuring high-quality pharmaceutical products.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison of Cefoperazone Impurities
Cefoperazone generates multiple impurities during synthesis and storage, including isomers, degradation products, and polymers. Key impurities are summarized below:
Key Findings :
- Impurity B vs. Impurity C : While both are EP-listed, Impurity C is a potassium salt linked to alkaline degradation, whereas Impurity B is likely a stereochemical variant or side-chain derivative .
- Polymerization Risk : Polymer A forms under stress conditions (e.g., heat), whereas Impurity B is more closely tied to synthetic processes .
- Detection : MECC effectively separates Impurity B from other structurally similar impurities, such as the S-isomer of cefoperazone, with optimal resolution at pH 6.5 using SDS micelles .
Comparison with Impurities of Other Cephalosporins
Cefoperazone Impurity B shares similarities with impurities from related cephalosporins but differs in specific structural and regulatory aspects:
Key Insight : The NMTT side chain in cefoperazone makes its impurities unique in toxicity profiles (e.g., hypoprothrombinemia risk) compared to other cephalosporins .
Analytical and Regulatory Considerations
- Chromatographic Separation : MECC and HPLC are gold-standard methods for resolving cefoperazone impurities. For example, MECC achieves baseline separation of Impurity B from 27 other impurities under optimized conditions (70 mmol/L phosphate buffer, pH 6.5, 100 mmol/L SDS) .
- Stability Concerns : Impurity B is stable under recommended storage conditions (-20°C, protected from light), similar to other cefoperazone impurities .
- Regulatory Thresholds : The total impurity limit for cefoperazone formulations is ≤1.0%, with individual impurities capped at ≤0.5% .
Research Implications
- Inhibitor Design : Boronic acid transition-state inhibitors (BATSIs) derived from cefoperazone analogs highlight the importance of side-chain modifications in overcoming β-lactamase resistance .
Q & A
Q. What are the best practices for documenting impurity profiling data to ensure reproducibility in academic publications?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Data Presentation : Include raw chromatograms, spectral data (NMR, MS), and purity certificates (≥95%) in supplementary materials.
- Experimental Details : Describe synthesis/purification steps, including solvent ratios, temperature gradients, and column specifications (e.g., 250 mm × 4.6 mm, 5 µm C18).
- Metadata : Annotate datasets with instrument parameters (e.g., LC flow rate: 1.0 mL/min; MS ionization: ESI+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
